molecular formula C20H29N3O B2880162 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 95939-10-9

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B2880162
CAS RN: 95939-10-9
M. Wt: 327.472
InChI Key: REWBCBYJTJKXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the CAS Number: 95939-10-9 . It has a molecular weight of 327.47 . The compound is typically in-stock and is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H29N3O/c24-19-20 (23 (16-21-19)18-9-5-2-6-10-18)11-13-22 (14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2, (H,21,24) . This code provides a specific textual identifier for the molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Optimization

The compound 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is synthesized through various innovative methods, improving efficiency and selectivity. For instance, a solid-phase synthesis approach using SynPhase™ Lanterns has been developed, allowing for the optimization of spiroimidazolidinone derivatives synthesis, showing the compound's pivotal role in facilitating complex chemical synthesis processes (Bedos, Feliu, Martínez, & Amblard, 2003). Additionally, the construction of a discrete compound library based on a spiropiperidine motif, incorporating variations of the compound, highlights its versatility in combinatorial chemistry and drug discovery (Feliu, Martínez, & Amblard, 2004).

Ultrasound-assisted Synthesis

The use of ultrasound-assisted synthesis techniques for novel urea derivatives of 1,3,8-triazaspiro[4.5]decan-4-one demonstrates the compound's adaptability to green chemistry practices. This method emphasizes environmental friendliness, energy efficiency, and enhanced selectivity, marking a significant advancement in the synthesis of complex organic compounds (Velupula, Prasad, Valluru, Konidena, Maroju, & Mule, 2021).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties has led to the discovery of compounds with significant activity against various microbial strains. This showcases the compound's potential as a backbone for developing new antimicrobial agents (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Novel Antiviral Agents

The compound's framework has been explored for the synthesis of derivatives with potent antiviral properties. For instance, research has yielded compounds effective against human coronavirus, highlighting the compound's utility in antiviral drug development. Such findings are crucial, especially considering the global impact of viral diseases and the ongoing search for effective treatments (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Anticancer Applications

Further investigations have revealed the compound's relevance in anticancer research, where derivatives have been evaluated for their potential as epidermal growth factor receptor inhibitors, showing promise in anti-breast cancer strategies. This underscores the compound's importance in the development of targeted cancer therapies, offering hope for more effective and selective treatment options (Fleita, Sakka, & Mohareb, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBCBYJTJKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.